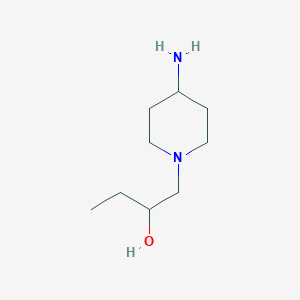

1-(4-Aminopiperidin-1-yl)butan-2-ol

Description

Contextualization within Amine and Piperidine (B6355638) Chemical Space

Amines and piperidines are fundamental components in the world of organic chemistry. Amines, characterized by the presence of a nitrogen atom with a lone pair of electrons, are prevalent in a vast array of biologically active molecules and serve as key intermediates in numerous synthetic pathways.

The piperidine moiety, a six-membered heterocyclic amine, is a particularly significant scaffold in medicinal chemistry. It is a common structural element found in many pharmaceuticals and alkaloids. The chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically modified to influence a molecule's interaction with biological targets.

1-(4-Aminopiperidin-1-yl)butan-2-ol is a disubstituted piperidine, featuring both an amino group at the 4-position and a butan-2-ol substituent on the piperidine nitrogen. This arrangement offers multiple points for further chemical modification, allowing for the exploration of a diverse chemical space. The presence of both a primary amine and a secondary alcohol introduces hydrophilic character and potential hydrogen bonding sites, which are crucial for molecular recognition in biological systems.

Significance in Contemporary Medicinal Chemistry and Organic Synthesis Research

While specific research dedicated exclusively to this compound is limited in publicly available literature, the significance of its structural components—the 4-aminopiperidine (B84694) core and the butanol side chain—is well-established in medicinal chemistry and organic synthesis.

The 4-aminopiperidine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications. For instance, substituted 4-amino-piperidines have been the subject of patents for potential use as opioid receptor modulators. google.com

In organic synthesis, this compound serves as a versatile building block. The primary amino group and the secondary hydroxyl group can undergo a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. The piperidine nitrogen can also participate in various coupling reactions, further expanding its synthetic utility.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 172.27 g/mol |

| Molecular Formula | C9H20N2O |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 38.3 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 128 |

Data sourced from PubChem nih.gov

The hydrochloride salt of this compound is also commercially available, which can be advantageous for handling and formulation studies in a research setting. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-(4-aminopiperidin-1-yl)butan-2-ol |

InChI |

InChI=1S/C9H20N2O/c1-2-9(12)7-11-5-3-8(10)4-6-11/h8-9,12H,2-7,10H2,1H3 |

InChI Key |

ZPDWBRRPHYDKFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1CCC(CC1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Aminopiperidin-1-yl)butan-2-ol

The construction of this compound is typically achieved through a convergent synthesis that joins the piperidine (B6355638) and butanol fragments. Key strategies involve the formation of the N-C bond between the piperidine nitrogen and the butanol side chain, and the introduction or modification of the amino group at the C4 position of the piperidine ring.

Amination Strategies for the Piperidine Moiety

A primary approach to installing the 4-amino group on the piperidine ring involves the reductive amination of a 4-piperidone precursor. This versatile reaction introduces a nitrogen-containing group that can either be the final amino group or a precursor that is later converted.

One common strategy begins with a protected 4-piperidone, such as N-Boc-4-piperidone. This starting material can undergo reductive amination with an appropriate amine, followed by deprotection to yield the desired 4-aminopiperidine (B84694) derivative. The choice of aminating agent and reducing agent is crucial for the efficiency of this transformation. For instance, sodium triacetoxyborohydride is a mild and selective reducing agent frequently used for reductive aminations. nih.gov

Alternatively, the amino group can be introduced via reduction of a nitro group. A synthetic route could involve the preparation of a 4-nitropiperidine intermediate, which is then reduced to the corresponding amine. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H2/Pd/C) or metal-mediated reductions.

Stereoselective Formation of the Butanol Side Chain

The butan-2-ol side chain contains a stereocenter at the C2 position, and its stereoselective formation is a critical aspect of the synthesis. Two principal strategies can be employed to achieve this:

Alkylation with a Chiral Epoxide: A highly effective method for introducing the chiral hydroxybutyl group is the ring-opening of a chiral epoxide, such as (R)- or (S)-1,2-butylene oxide. The reaction of a 4-aminopiperidine derivative with the epoxide proceeds via nucleophilic attack of the piperidine nitrogen on the less sterically hindered carbon of the epoxide ring. This reaction is typically regioselective and stereospecific, transferring the chirality of the epoxide to the final product.

Stereoselective Reduction of a Ketone: An alternative approach involves the attachment of a 2-oxobutyl side chain to the piperidine nitrogen, followed by stereoselective reduction of the ketone. This can be achieved by reacting the piperidine with a reagent like 1-bromobutan-2-one. The subsequent reduction of the resulting ketone, 1-(4-aminopiperidin-1-yl)butan-2-one, can be performed using chiral reducing agents, such as those derived from boron or aluminum hydrides in the presence of a chiral ligand, to favor the formation of one enantiomer of the alcohol.

Key Starting Materials and Reagents Employed in Synthesis

| Starting Material/Reagent | Role in Synthesis |

| 4-Aminopiperidine | Core piperidine scaffold with the amino group pre-installed. |

| N-Boc-4-piperidone | Protected piperidine precursor for amination strategies. |

| 1,2-Butylene oxide (chiral) | Source of the chiral butan-2-ol side chain. |

| 1-Bromobutan-2-one | Precursor for the butan-2-one side chain, requiring subsequent reduction. |

| Sodium triacetoxyborohydride | Mild reducing agent for reductive amination. nih.gov |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation reactions, such as nitro group reduction. |

| Di-tert-butyl dicarbonate (Boc2O) | Protecting group for the amino functionality. |

Advanced Methodologies in the Synthesis of Related Aminoalcohols and Piperidine Derivatives

While the established routes provide reliable access to this compound, ongoing research focuses on developing more efficient and versatile methods for constructing piperidine-containing molecules. These advanced methodologies often offer novel approaches to ring formation and functionalization.

Alkene Cyclization Approaches to Piperidine Scaffolds

Intramolecular cyclization of unsaturated amines presents a powerful strategy for the synthesis of the piperidine ring. These methods involve the formation of a carbon-nitrogen bond within an acyclic precursor containing both an amine and an alkene functionality.

One such approach is the hydroamination of alkenes, where an amine N-H bond adds across a carbon-carbon double bond. This reaction can be catalyzed by various transition metals, such as palladium or rhodium, and can be rendered enantioselective through the use of chiral ligands. Another strategy is the oxidative amination of non-activated alkenes to form substituted piperidines, which can be catalyzed by gold(I) complexes. researchgate.net

Radical-Mediated Amine Cyclization Techniques

Radical cyclizations offer an alternative pathway to piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization.

For instance, the cyclization of α-aminoalkyl radicals onto unactivated double bonds can lead to the formation of polysubstituted piperidines. These radicals can be generated from various precursors, such as N-acyloxyphthalimides or through photoredox catalysis. The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo) is a key consideration in these reactions.

Hydrosilylation and Asymmetric Reduction Methods

The synthesis of chiral alcohols, such as this compound, from their corresponding prochiral ketones is a cornerstone of modern asymmetric synthesis. Among the most effective methods are catalytic hydrosilylation and asymmetric reduction, which offer high enantioselectivity and yield.

Hydrosilylation involves the addition of a silicon-hydride bond across the carbonyl group of a ketone, followed by hydrolysis to yield the alcohol. This process is typically catalyzed by transition metal complexes, with rhodium, ruthenium, and copper being prominent examples. The enantioselectivity of the reaction is controlled by the use of chiral ligands that coordinate to the metal center. For the synthesis of this compound, the precursor ketone, 1-(4-aminopiperidin-1-yl)butan-2-one, would be subjected to a hydrosilylation agent, such as diphenylsilane or polymethylhydrosiloxane (PMHS), in the presence of a chiral catalyst.

Asymmetric Reduction methods provide a direct route to chiral alcohols through the use of chiral reducing agents or catalysts. These methods can be broadly categorized into stoichiometric and catalytic reductions. Stoichiometric methods often employ chiral borane reagents. Catalytic reductions are generally preferred for their efficiency and atom economy. researchgate.net These often involve transfer hydrogenation, where a hydrogen donor like isopropanol or formic acid is used in conjunction with a chiral transition metal catalyst.

Below is a table summarizing common catalysts and reagents used in these methods, which would be applicable to the synthesis of chiral this compound.

| Method | Catalyst/Reagent | Hydride/Hydrogen Source | Key Features |

| Hydrosilylation | Rhodium-phosphine complexes | Phenylsilane, Diphenylsilane | High yields and enantioselectivities. |

| Copper-hydride with chiral phosphine | Polymethylhydrosiloxane (PMHS) | Utilizes a less expensive and toxic metal. | |

| Chiral oxazaborolidinium ion (COBI) | Dimethylphenylsilane | Boron-based catalyst, avoiding noble metals. researchgate.net | |

| Asymmetric Reduction | Noyori-type Ru(II)-chiral diamine complexes | Isopropanol, Formic acid | High enantioselectivity for a broad range of ketones. |

| (S)-CBS-oxazaborolidine | Borane (BH3) | Well-established catalytic borane reduction. | |

| Chiral amino alcohols with borane | Borane (BH3) | In situ generation of oxazaborolidine catalysts. |

Biocatalytic Approaches for Chiral Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions. For the synthesis of chiral amino alcohols like this compound, several biocatalytic strategies can be envisioned. mdpi.com

Enantioselective Reductive Amination by Amine Dehydrogenases

A particularly promising biocatalytic route to chiral amino alcohols is the enantioselective reductive amination of α-hydroxy ketones. nih.gov This reaction is catalyzed by amine dehydrogenases (AmDHs), which can synthesize chiral amines with high stereoselectivity. nih.govsemanticscholar.org In this approach, the precursor 1-hydroxybutan-2-one could be reacted with 4-aminopiperidine in the presence of an engineered AmDH. The enzyme would catalyze the formation of an imine intermediate, which is then stereoselectively reduced to the final chiral amino alcohol. nih.gov

The key advantages of using AmDHs include:

High Enantioselectivity: Often achieving enantiomeric excess (ee) values greater than 99%. nih.govnih.gov

Mild Reaction Conditions: Reactions are typically carried out in aqueous buffers at or near room temperature.

Atom Economy: Utilizes ammonia or an amine as the nitrogen source, with water as the main byproduct. nih.gov

Recent research has focused on engineering AmDHs to expand their substrate scope and improve their catalytic efficiency. nih.gov The table below outlines the components of a typical biocatalytic reductive amination system.

| Component | Function | Example |

| Enzyme | Amine Dehydrogenase (AmDH) | Engineered AmDH from Sporosarcina psychrophila nih.gov |

| Substrates | α-Hydroxy Ketone & Amine | 1-hydroxybutan-2-one & 4-aminopiperidine |

| Cofactor | Nicotinamide adenine dinucleotide (NADH or NADPH) | NAD⁺/NADH |

| Cofactor Recycling System | To regenerate the expensive cofactor | Glucose dehydrogenase (GDH) and glucose |

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is dictated by its functional groups: a secondary alcohol on the butanol chain and both a primary and a tertiary amine within the aminopiperidine scaffold. These sites allow for a variety of chemical transformations.

Oxidation Reactions of the Butanol Moiety

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 1-(4-aminopiperidin-1-yl)butan-2-one. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the amino groups. Mild oxidizing agents are generally preferred.

Common oxidizing agents for secondary alcohols include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for the controlled oxidation of alcohols to ketones.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation.

Swern oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Reduction Reactions of the Aminopiperidine Scaffold

While the butanol moiety is already in a reduced state, the term "reduction" in the context of the aminopiperidine scaffold typically refers to transformations that would alter the ring structure or its substituents, which is less common for this specific saturated heterocycle under standard reducing conditions. However, if the piperidine ring were part of a larger, unsaturated system (e.g., a pyridine (B92270) precursor), catalytic hydrogenation (e.g., with H₂/Pd/C) would be a key reduction step. For the saturated this compound, reductive processes would more likely involve derivatization followed by reduction. For instance, acylation of the primary amino group followed by reduction of the resulting amide to a secondary amine.

Nucleophilic Substitution Reactions at Amino and Hydroxyl Positions

Both the primary amino group and the secondary hydroxyl group are nucleophilic and can participate in substitution reactions. smolecule.com

At the Amino Position: The primary amine is a potent nucleophile and can readily undergo reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

At the Hydroxyl Position: The hydroxyl group is also nucleophilic, though generally less so than the primary amine. It can be:

Converted to a better leaving group: Tosylation or mesylation allows for subsequent substitution by other nucleophiles.

Alkylated: To form ethers, typically under basic conditions.

Esterified: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) to form esters.

The relative reactivity of the amino and hydroxyl groups can often be controlled by the choice of reagents and reaction conditions, or through the use of protecting groups to selectively block one site while reacting the other.

Strategies for the Development of Novel Analogues and Derivatives of this compound

The development of novel analogues and derivatives of this compound is a key strategy in medicinal chemistry to explore and optimize its potential therapeutic applications. By systematically modifying its chemical structure, researchers can investigate the structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized into three main areas: modification of the piperidine ring, alteration of the butan-2-ol side chain, and derivatization of the 4-amino group.

Modification of the Piperidine Ring

The 4-aminopiperidine core is a prevalent scaffold in a multitude of bioactive compounds, and its modification can significantly impact biological activity. Strategies often focus on introducing substituents at various positions of the piperidine ring to probe the steric and electronic requirements of the biological target.

Table 1: Proposed Modifications of the Piperidine Ring and their Rationale

| Modification Site | Proposed Substituent | Rationale |

| N-1 Position | Replacement of the butan-2-ol chain with other alkyl or arylalkyl groups | To explore the impact of lipophilicity and steric bulk on target binding. |

| C-2 and C-6 Positions | Introduction of small alkyl groups (e.g., methyl) | To introduce conformational constraints and study the effect on binding affinity. |

| C-3 Position | Introduction of fluorine or hydroxyl groups | To modulate the electronic properties and potential for hydrogen bonding. |

| C-4 Amino Group | N-alkylation or N-acylation | To investigate the role of the primary amine in target interaction and to modulate basicity. |

Detailed research findings have shown that the functionalization of the piperidine ring can be achieved through various synthetic methodologies. For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective functionalization of piperidine derivatives. nih.gov The choice of catalyst and protecting groups on the nitrogen atom can direct the substitution to the C2, C3, or C4 positions, allowing for a systematic exploration of the chemical space around the piperidine core. nih.gov

Alteration of the Butan-2-ol Side Chain

The butan-2-ol side chain offers several opportunities for modification to fine-tune the molecule's properties. Key areas for alteration include the length of the alkyl chain, the position and stereochemistry of the hydroxyl group, and the introduction of other functional groups.

Table 2: Proposed Modifications of the Butan-2-ol Side Chain and their Rationale

| Modification | Proposed Change | Rationale |

| Chain Length | Extension or shortening of the butyl chain (e.g., propanol, pentanol) | To optimize the distance between the piperidine nitrogen and the hydroxyl group for ideal target interaction. |

| Hydroxyl Position | Moving the hydroxyl group to the C-1, C-3, or C-4 position | To investigate the importance of the hydroxyl group's location for hydrogen bonding. |

| Stereochemistry | Synthesis of specific stereoisomers (e.g., (R)- or (S)-butan-2-ol) | To determine if the biological target exhibits stereoselectivity. |

| Functional Group | Replacement of the hydroxyl group with other functionalities (e.g., ketone, ether, amide) | To explore the impact of different hydrogen bond donors/acceptors and electronic properties. |

For example, in the development of novel bacterial topoisomerase inhibitors (NBTIs), modifications to the side chain of aminopiperidine-based compounds have been shown to significantly affect their antibacterial activity. nih.gov Structure-activity relationship studies on a series of piperidine-4-carboxamides revealed that even small changes in the substituents on an attached phenyl ring could lead to a nearly 10-fold increase in activity. nih.gov These findings underscore the importance of systematic side-chain modifications in optimizing the biological profile of a lead compound.

Derivatization of the 4-Amino Group

The primary amino group at the C-4 position of the piperidine ring is a critical functional group that can be readily derivatized to generate a library of novel analogues. Acylation, alkylation, and sulfonylation are common chemical transformations employed for this purpose.

Table 3: Proposed Derivatizations of the 4-Amino Group and their Rationale

| Derivatization Reaction | Reagent Class | Rationale |

| Acylation | Acyl chlorides, carboxylic acids (with coupling agents) | To introduce amide functionalities with varying steric and electronic properties. |

| Reductive Amination | Aldehydes, ketones | To generate secondary or tertiary amines with diverse substituents. |

| Sulfonylation | Sulfonyl chlorides | To introduce sulfonamide groups, which can act as hydrogen bond donors and acceptors. |

| Urea/Thiourea Formation | Isocyanates, isothiocyanates | To introduce urea or thiourea moieties, which can form specific hydrogen bonding interactions with the target. |

The synthesis of a diverse library of 4-aminopiperidines with various substituents on the amino group has been a successful strategy in the discovery of new antifungal agents. nih.gov By reacting a 4-aminopiperidine core with a range of aldehydes and ketones via reductive amination, researchers were able to identify compounds with significant growth-inhibiting activity against clinically relevant fungal isolates. nih.gov This approach highlights the utility of derivatizing the 4-amino group to rapidly generate a diverse set of analogues for biological screening.

Mechanism of Action and Biological Target Elucidation

Theoretical Frameworks of Molecular Interaction

The interaction of a ligand, such as 1-(4-Aminopiperidin-1-yl)butan-2-ol, with a biological target is governed by the principles of molecular recognition. This process involves a complex interplay of various non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of functional groups within the ligand and the complementary architecture of the binding site on the biological target dictate the affinity and specificity of the interaction.

Computational modeling and molecular dynamics simulations are powerful tools for predicting and analyzing these interactions at an atomic level. researchgate.net By constructing a model of the target protein, researchers can virtually dock the ligand into the binding site and calculate the binding energy, providing insights into the most probable binding mode and the key residues involved in the interaction. researchgate.net These theoretical frameworks guide the rational design of more potent and selective analogs.

Identification and Characterization of Biological Targets

The identification of the specific biological macromolecules with which this compound and related compounds interact is a critical step in understanding their pharmacological effects. A variety of experimental techniques are employed to achieve this, primarily focusing on enzyme modulation and receptor binding.

Enzyme Modulation Studies

Compounds containing the aminopiperidine scaffold have been investigated for their ability to modulate the activity of various enzymes. For instance, related piperidine (B6355638) derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. nih.gov

To characterize the nature of enzyme modulation, detailed kinetic analyses are performed. These studies determine whether the compound acts as an inhibitor or an activator and provide quantitative measures of its potency. Key parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (K_act) are determined. Different modes of inhibition (e.g., competitive, non-competitive, uncompetitive) can be distinguished by analyzing the effect of the compound on the enzyme's Michaelis-Menten kinetics. While specific kinetic data for this compound is not extensively available in the public domain, the general approach for similar compounds involves incubating the target enzyme with its substrate in the presence of varying concentrations of the inhibitor.

Table 1: Hypothetical Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Mode of Inhibition |

| This compound | Enzyme X | Data not available | Data not available |

| Analog A | DPP-4 | 150 | Competitive |

| Analog B | Kinase Y | 50 | ATP-competitive |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Fundamental Principles of Structure-Activity Relationships in Drug Discovery

The primary goal of SAR studies is to identify the key chemical features, known as pharmacophores, that are essential for a molecule's interaction with its biological target. researchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. researchgate.net By systematically modifying a lead compound's structure and observing the resulting changes in biological activity, researchers can build a comprehensive understanding of the SAR. This knowledge guides the rational design of new, more potent, and selective drug candidates. mdpi.comnih.gov The process often involves iterative cycles of design, synthesis, and biological testing.

Elucidation of Key Pharmacophoric Features and Binding Motifs of 1-(4-Aminopiperidin-1-yl)butan-2-ol

The pharmacophore of this compound and related compounds generally consists of several key features that contribute to their binding affinity and biological function. These typically include:

A Basic Nitrogen Atom: The piperidine (B6355638) nitrogen is a crucial basic center that can form ionic interactions or hydrogen bonds with the target receptor. nih.gov

A Hydrogen Bond Donor/Acceptor Group: The hydroxyl group on the butanol side chain and the amino group on the piperidine ring can participate in hydrogen bonding with the receptor. nih.gov

A Hydrophobic Moiety: The butyl chain provides a hydrophobic element that can interact with non-polar pockets within the binding site.

These features, when correctly oriented, allow the molecule to fit into the binding site of its target, such as the CCR5 receptor, and exert its antagonistic effect.

Impact of Directed Structural Modifications on Biological Activity and Potency

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR.

The piperidine ring is a common scaffold in medicinal chemistry. nih.gov Modifications to this ring and its substituents can significantly impact the activity of this compound analogs. For instance, the position and nature of substituents on the piperidine ring can influence binding affinity and selectivity. nih.gov Studies on related 4-aminopiperidine (B84694) derivatives have shown that even minor changes, such as the extrusion of a nitrogen atom from a piperazine (B1678402) ring to form a piperidine ring, can maintain high cognitive-enhancing activity. nih.gov

In the context of CCR5 antagonists, research has shown that the 4-aminopiperidine moiety is a key component for potent activity. nih.gov The introduction of various substituents on the piperidine nitrogen has been extensively explored to optimize potency and pharmacokinetic properties. nih.govnih.gov

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

| Modification | Effect on Activity | Reference |

|---|---|---|

| N-substitution with bulky aromatic groups | Often leads to increased potency | nih.gov |

| Variation of substituents at the 4-position | Can modulate selectivity and potency | nih.gov |

The butanol side chain plays a critical role in the interaction of these compounds with their biological targets. Variations in the length and branching of this chain can affect how the molecule fits into the binding pocket. The chirality of the secondary alcohol at the 2-position of the butanol chain is particularly important. Stereoisomers often exhibit significant differences in biological activity, with one enantiomer typically being more active than the other. This highlights the three-dimensional nature of the drug-receptor interaction.

For example, in a series of related compounds, the (R)-enantiomer might show significantly higher potency than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal binding.

Table 2: Influence of Butanol Side Chain Variations

| Modification | Effect on Activity | Reference |

|---|---|---|

| Chain length | Optimal length is crucial for fitting into the binding pocket | nih.gov |

| Chirality at C-2 | One enantiomer is often significantly more potent | nih.gov |

The primary amine and secondary hydroxyl groups are key functional groups that often participate in crucial hydrogen bonding interactions with the receptor. nih.gov Modification or substitution of these groups can have a profound impact on biological activity.

Amine Group: Acylation or alkylation of the 4-amino group can alter its hydrogen bonding capacity and basicity, which may lead to a decrease or an increase in activity depending on the specific modification and the target.

Hydroxyl Group: Esterification or etherification of the hydroxyl group removes a key hydrogen bond donor, which can significantly reduce binding affinity. nih.gov However, in some cases, this modification might improve pharmacokinetic properties like membrane permeability.

Table 3: Effect of Amine and Hydroxyl Group Modifications

| Modification | Functional Group | Effect on Activity | Reference |

|---|---|---|---|

| Acylation | 4-Amino | Can decrease potency by reducing hydrogen bonding capability | nih.gov |

| N-Alkylation | 4-Amino | May increase or decrease activity depending on the substituent | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to develop mathematical equations that can predict the activity of new, untested compounds. nih.gov

For compounds related to this compound, QSAR studies have been employed to understand the structural requirements for potent CCR5 antagonism. nih.gov These models can help to identify the most important physicochemical properties for activity, such as hydrophobicity, electronic properties, and steric factors. The insights gained from QSAR models can guide the design of new analogs with improved potency and a more favorable pharmacological profile. nih.gov

For instance, a 3D-QSAR study on a series of 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, which share structural similarities, revealed the importance of steric and electrostatic fields around the molecule for its interaction with the CCR5 receptor. nih.gov Such models provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of new compounds.

Selection and Calculation of Molecular Descriptors

The initial step in building a QSAR model involves the characterization of the molecular structure of this compound and its derivatives using a variety of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as its topology, geometry, and electronic properties. For piperidine derivatives, a range of descriptors can be calculated using specialized software like PaDEL or Dragon. nih.govlongdom.org

Commonly employed descriptors for QSAR studies on piperidine-containing compounds include:

2D Topological Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. nih.gov Examples include connectivity indices and information content indices.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its spatial arrangement. Examples include 3D autocorrelation descriptors and geometrical descriptors. tandfonline.comresearchgate.net

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polar surface area.

For a hypothetical QSAR study of this compound, a selection of these descriptors would be calculated. The choice of descriptors is crucial and is often guided by the specific biological activity being modeled.

Table 1: Illustrative Molecular Descriptors for this compound

| Descriptor Type | Descriptor | Illustrative Value |

|---|---|---|

| Topological | Molecular Weight | 186.29 g/mol |

| Zagreb Index | 68 | |

| 3D | Polar Surface Area (PSA) | 58.4 Ų |

| Molar Refractivity | 53.2 cm³ |

| Electronic | Dipole Moment | 2.5 D |

Development and Validation of Predictive Statistical Models

With a set of calculated molecular descriptors for a series of this compound analogs and their corresponding biological activities, a predictive statistical model can be developed. The goal is to establish a mathematical relationship between the descriptors and the activity.

Several statistical methods are employed for this purpose:

Multiple Linear Regression (MLR): This method generates a linear equation that relates the biological activity to a combination of the most relevant descriptors. researchgate.nettandfonline.com

Machine Learning Techniques: More complex, non-linear relationships can be captured using methods like Support Vector Machines (SVM), artificial neural networks (ANN), and k-Nearest Neighbors (k-NN). nih.govnih.gov

The robustness and predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's stability. tandfonline.com

External Validation: The model's ability to predict the activity of a new set of compounds (a test set) that was not used in the model development is evaluated. tandfonline.com

A statistically significant and validated QSAR model, characterized by high correlation coefficients (r²) and predictive ability (Q²), can then be used to predict the activity of novel, untested compounds. tandfonline.commdpi.com

Table 2: Hypothetical QSAR Model Validation Parameters for a Series of Piperidine Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² (training set) | 0.88 | Coefficient of determination for the training set, indicating a good fit. |

| Q² (cross-validation) | 0.75 | Cross-validated correlation coefficient, indicating good internal predictivity. |

| r² (test set) | 0.82 | Coefficient of determination for the external test set, indicating good external predictivity. |

Application of QSAR in Rational Compound Optimization

A validated QSAR model serves as a valuable tool for the rational optimization of lead compounds like this compound. nih.gov By analyzing the QSAR equation, medicinal chemists can understand which molecular properties are most influential for the desired biological activity.

For instance, if the model indicates that a lower polar surface area is correlated with higher activity, modifications to the structure of this compound can be proposed to reduce this property. This allows for the in silico design of new derivatives with potentially improved potency before committing to their chemical synthesis and biological testing, thereby saving time and resources. researchgate.net This targeted approach to drug design is a cornerstone of modern medicinal chemistry.

Structure-Kinetic Relationships (SKR) Analysis

The residence time of a drug on its target, which is the reciprocal of the off-rate (1/k-off), is a key parameter. A longer residence time can lead to a more sustained pharmacological effect. nih.gov

SKR analysis for this compound would involve measuring the on- and off-rates for a series of its analogs. A common technique for this is Matched Molecular Pair (MMP) analysis, where the kinetic data for pairs of compounds that differ by a single, well-defined structural modification are compared. nih.gov This can reveal how specific structural changes, such as the addition of a hydroxyl group or the modification of the piperidine ring, impact the binding kinetics.

Table 3: Illustrative Structure-Kinetic Relationship Data for Hypothetical Analogs of this compound

| Compound | Modification | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Residence Time (s) |

|---|---|---|---|---|

| Analog A | Parent Compound | 1.2 x 10⁵ | 0.05 | 20 |

| Analog B | Addition of a methyl group | 1.5 x 10⁵ | 0.02 | 50 |

| Analog C | Replacement of amino with hydroxyl | 0.8 x 10⁵ | 0.10 | 10 |

By systematically studying these relationships, medicinal chemists can design new analogs of this compound with optimized binding kinetics, potentially leading to drugs with improved therapeutic profiles.

Computational Chemistry and Cheminformatics

Advanced Molecular Structure Elucidation and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are pivotal to its biological activity. Computational methods offer profound insights into these aspects at an atomic level.

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, especially Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. For a compound like 1-(4-Aminopiperidin-1-yl)butan-2-ol, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine its most stable conformation (optimized geometry). nih.govnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Studies on other piperidine (B6355638) derivatives have demonstrated the utility of DFT in understanding structural stability and reactivity. nih.gov For instance, DFT has been used to analyze the anomeric effect in piperidine derivatives and its influence on aromaticity in adjacent structures. nih.gov Such calculations can also elucidate the impact of different functional groups on the electronic properties of the piperidine ring. nih.gov For this compound, DFT would help in understanding the electronic interplay between the aminopiperidine ring and the butan-2-ol side chain, including the effects of the amino and hydroxyl groups.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

For this compound, an MEP analysis would likely reveal a negative potential (electron-rich region) around the nitrogen atoms and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding. nih.gov Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (electron-poor region). This information is critical for understanding how the molecule might interact with a biological target, as these electrostatic interactions often govern the initial recognition and binding process.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.

While no specific docking studies for this compound have been published, research on other piperidine-containing compounds highlights the approach. The piperidine moiety is a common structural element in ligands targeting a variety of receptors, and its interactions within the binding pocket are often key to the ligand's affinity and selectivity.

Simulations of Protein-Ligand Complexes

Following initial docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex. nih.gov These simulations model the movement of atoms over time, providing a dynamic view of the binding interactions. For a complex involving this compound, an MD simulation would reveal how the ligand and protein adapt to each other's presence and the stability of the interactions formed. nih.gov The root-mean-square deviation (RMSD) of the ligand within the binding site is a common metric used to evaluate the stability of the complex over the simulation period. nih.gov

Detailed Elucidation of Binding Site Interactions and Residues

Molecular docking and MD simulations provide a detailed picture of the specific interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, key interactions would likely involve:

Hydrogen bonds: The amino and hydroxyl groups of the ligand are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the binding pocket.

Hydrophobic interactions: The aliphatic parts of the piperidine ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues.

Electrostatic interactions: The protonated amine groups can form salt bridges with negatively charged residues like aspartate or glutamate.

Studies on other piperidine analogs have successfully used docking to identify these crucial interactions and explain the observed binding affinities.

Conformational Dynamics of Ligand-Receptor Recognition

Data Tables

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 172.157563 g/mol |

| Topological Polar Surface Area | 41.5 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 121 |

Note: These properties are computationally generated and may vary slightly depending on the algorithm and software used. Data is for the base molecule.

In Silico Screening and Virtual Ligand Design Strategies

In the quest for novel therapeutics, in silico screening and virtual ligand design are powerful strategies to identify and refine potential drug candidates. These methods are particularly valuable when exploring the therapeutic utility of a specific chemical scaffold, such as the 4-aminopiperidine (B84694) core of this compound.

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. sciengpub.ir This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov Starting with a known active compound, or a "seed" molecule, LBVS searches for other compounds in a database with similar physicochemical properties, shape, or pharmacophoric features. For instance, if this compound were identified as a hit in a primary screen, LBVS could be used to find other commercially available or synthetically accessible compounds with a similar profile.

A common LBVS technique is the construction of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors, acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. nih.gov For this compound, a hypothetical pharmacophore model might include a hydrogen bond donor (the amino and hydroxyl groups), a hydrogen bond acceptor (the nitrogen in the piperidine ring and the hydroxyl oxygen), and a positive ionizable feature (the amino group).

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, can be a highly effective approach. Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.gov This allows for the virtual screening of extensive compound libraries to identify molecules that are predicted to bind with high affinity and specificity.

For example, if this compound were being investigated as an inhibitor of a particular enzyme, its structure could be docked into the enzyme's active site to predict its binding mode and affinity. The results of such a docking study could then guide the design of more potent analogs.

To illustrate the potential outcomes of a virtual screening campaign, a hypothetical data table is presented below. This table showcases a set of hypothetical hit compounds identified from a virtual screen using this compound as a query, along with their predicted binding affinities and key molecular descriptors.

| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Query: this compound |  | - | 186.29 | 0.8 | 2 | 3 |

| Hit 1 | -8.5 | 214.32 | 1.2 | 2 | 3 | |

| Hit 2 | -8.2 | 198.27 | 0.9 | 2 | 3 | |

| Hit 3 | -7.9 | 220.35 | 1.5 | 1 | 4 | |

| Hit 4 | -7.6 | 172.26 | 0.5 | 3 | 2 |

This table contains hypothetical data for illustrative purposes.

Cheminformatics Approaches for Analog Design and Chemical Library Generation

Cheminformatics provides a suite of computational tools and techniques to systematically design analogs of a lead compound and to generate diverse chemical libraries for further screening. These approaches are crucial for exploring the structure-activity relationship (SAR) and for optimizing the properties of a potential drug candidate.

Analog Design: Starting with a lead compound like this compound, cheminformatics methods can be used to generate a focused library of analogs by systematically modifying different parts of the molecule. This can involve techniques such as:

Scaffold Hopping: This involves replacing the core scaffold of the molecule (in this case, the 4-aminopiperidine ring) with other structurally distinct but functionally similar scaffolds. nih.govmdpi.com This can lead to the discovery of novel chemical series with improved properties.

Functional Group Modification: This involves the substitution, addition, or deletion of functional groups on the lead molecule. For this compound, this could include modifying the amino group, the hydroxyl group, or substituting the piperidine ring.

Bioisosteric Replacement: This technique involves replacing a functional group with another group that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

Chemical Library Generation: Cheminformatics can also be used to design and generate large, diverse chemical libraries based on a particular scaffold. For the this compound scaffold, a virtual library could be generated by enumerating a set of commercially available or synthetically feasible building blocks that can be attached to the core structure. This allows for the exploration of a vast chemical space in silico before committing to the synthesis of a smaller, more focused set of compounds. rsc.orgenamine.net

The following table illustrates a hypothetical enumerated library based on the this compound scaffold, where R1 and R2 represent points of diversification.

| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | Calculated LogP |

| Scaffold | H | H | 186.29 | 0.8 |

| Analog 1 | Methyl | H | 200.32 | 1.2 |

| Analog 2 | Ethyl | H | 214.35 | 1.6 |

| Analog 3 | H | Phenyl | 262.37 | 2.5 |

| Analog 4 | Methyl | Phenyl | 276.40 | 2.9 |

This table contains hypothetical data for illustrative purposes.

By leveraging these computational strategies, researchers can systematically explore the chemical space around a lead compound like this compound, accelerating the process of drug discovery and leading to the identification of more potent and selective drug candidates.

Preclinical Pharmacological Investigations and Academic Applications

In Vitro Pharmacological Profiling and Functional Assays

In vitro studies of compounds containing the 4-aminopiperidine (B84694) scaffold are crucial for determining their biological activity, target engagement, and mechanism of action at a cellular and molecular level.

Cell-based assays are instrumental in understanding how a compound affects cellular processes. Research on related molecules, such as 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines, has identified them as selective inhibitors of protein kinase B (PKB/Akt). ebi.ac.uk PKB is a key component of cell signaling pathways that regulate cell proliferation, survival, and metabolism.

In these studies, fragment-based screening initially identified a parent scaffold which was then chemically elaborated. ebi.ac.uk The introduction of the 4-aminopiperidine group was a key step in improving both potency and selectivity for PKB over other kinases like PKA. ebi.ac.uk Assays in cancer cell lines demonstrated that these compounds could inhibit cell proliferation by blocking the PKB signaling pathway. ebi.ac.uk A notable finding was the divergence in the binding mode between 4-aminopiperidine and 4-aminomethylpiperidine-containing molecules, with the former conferring greater selectivity for PKB. ebi.ac.uk

Table 1: Activity of a Related 4-Aminopiperidine Compound in Cell-Based Assays

| Compound Class | Target Kinase | Cellular Effect | Assay Type |

|---|---|---|---|

| 4-(4-aminopiperidin-1-yl)pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKBβ) | Antiproliferative activity | Cell Proliferation Assay |

| 4-(4-aminopiperidin-1-yl)pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKBβ) | Pathway Inhibition | Western Blot for phosphorylated downstream targets |

Data derived from studies on structurally related compounds. ebi.ac.uk

The aminopiperidine scaffold is a well-established feature in a major class of enzyme inhibitors targeting Dipeptidyl Peptidase-4 (DPP-4). nih.gov DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are vital for regulating glucose homeostasis. nih.govnih.govscienceopen.com Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Many potent DPP-4 inhibitors, known as "gliptins," incorporate a 3-aminopiperidine or a related moiety. nih.govnih.gov This group typically binds to the S2 pocket of the DPP-4 enzyme. nih.gov While 1-(4-Aminopiperidin-1-yl)butan-2-ol has a 4-aminopiperidine group, the principle of using a substituted piperidine (B6355638) ring to achieve potent and selective enzyme inhibition is a cornerstone of this drug class. The development of these inhibitors often involves screening for high selectivity against other homologous proteases like DPP-8 and DPP-9 to ensure a favorable safety profile. nih.govepa.gov

Table 2: Examples of DPP-4 Inhibitors with Aminopiperidine or Related Moieties

| Compound | Moiety | IC50 (DPP-4) | Selectivity |

|---|---|---|---|

| Sitagliptin | Aminopiperidine-related | 19 nM medchemexpress.commedchemexpress.com | >2,600-fold vs DPP-8/DPP-9 scienceopen.com |

| Alogliptin | Aminopiperidine-related | <10 nM medchemexpress.com | >10,000-fold vs DPP-8/DPP-9 medchemexpress.com |

| Linagliptin | 3-Aminopiperidine | 1 nM medchemexpress.com | High |

| Anagliptin | Aminopiperidine-related | 3.8 nM medchemexpress.commedchemexpress.com | ~18-fold vs DPP-8/DPP-9 medchemexpress.com |

IC50 values represent the concentration required for 50% inhibition.

The piperidine nucleus is a common structural motif in ligands for various central nervous system (CNS) receptors. Specifically, derivatives containing a substituted piperidine ring have been investigated for their affinity for sigma receptors (σR). nih.gov These receptors are implicated in a variety of neurological functions and are targets for therapeutic agents for conditions like neuropathic pain.

Competitive binding assays are used to determine a compound's affinity for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The test compound is added at various concentrations to measure its ability to displace the radioligand. nih.gov Studies on polyfunctionalized pyridines bearing a 1-benzylpiperidin-4-yl moiety have shown high affinity for the σ1 receptor subtype, with Ki values in the nanomolar range, indicating potent receptor binding. nih.gov

Table 3: Sigma Receptor Binding Affinity of a Related Piperidine Compound

| Compound | Receptor Subtype | Binding Affinity (Ki) | Assay Method |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ1 Receptor (hσ1R) | 1.45 nM | Radioligand competition assay with [3H]-(+)-pentazocine |

Data derived from studies on structurally related compounds. nih.gov

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for 1-(4-Aminopiperidin-1-yl)butan-2-ol

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern pharmaceutical research. For this compound, future efforts are likely to focus on greener and more sustainable synthetic routes. Traditional multi-step syntheses can be resource-intensive and generate significant waste. nih.govmdpi.com

Current research into the synthesis of piperidine (B6355638) derivatives is exploring various innovative strategies. These include:

Catalytic Hydrogenation: The use of transition metal catalysts, such as rhodium, ruthenium, and iridium, for the hydrogenation of pyridine (B92270) precursors offers a more efficient and atom-economical approach to constructing the piperidine ring. mdpi.comnih.gov

Green Solvents: The use of deep eutectic solvents (DES), like a glucose-urea mixture, has been shown to be an effective and environmentally benign medium for the synthesis of piperidin-4-one derivatives, which are key intermediates. asianpubs.orgresearchgate.net

Radical-Mediated Cyclization: Cobalt-catalyzed intramolecular cyclization of amino-aldehydes presents a novel method for forming the piperidine ring structure. mdpi.com

These emerging synthetic strategies could be adapted for the production of this compound, potentially leading to higher yields, reduced environmental impact, and lower production costs.

Advanced Mechanistic Studies on Ligand-Target Interactions at Atomic Resolution

A profound understanding of how this compound and its analogs bind to their biological targets is crucial for rational drug design. Future research will undoubtedly delve deeper into the atomic-level details of these interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the ligand-target complex, revealing key binding motifs and conformational changes.

Computational methods, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, will play a pivotal role in elucidating the dynamic nature of these interactions. nih.govnih.gov For instance, MD simulations can be used to model the binding of aminopiperidine derivatives to their target proteins, such as bacterial topoisomerases, providing insights into the binding affinities and the specific amino acid residues involved in the interaction. nih.govresearchgate.net These studies can help explain the structure-activity relationships (SAR) observed for this class of compounds and guide the design of more potent and selective inhibitors. researchgate.netnih.govnih.gov

Integration of Artificial Intelligence and Machine Learning for De Novo Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These powerful computational tools can be harnessed to accelerate the design of novel molecules with desired pharmacological properties. nih.govresearchgate.net

For this compound, AI and ML can be applied in several ways:

Generative Models: Deep learning models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large datasets of known active compounds to generate novel molecular structures with a high probability of being active against a specific target. researchgate.netmolecularmachinelearning.com

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed using machine learning algorithms like random forests and support vector machines to predict the biological activity of newly designed analogs. nih.govscienceforecastoa.commdpi.com This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Lead Optimization: AI can assist in optimizing lead compounds by predicting how structural modifications will impact their efficacy, selectivity, and pharmacokinetic properties. nih.gov

By integrating AI and ML into the design-build-test-learn cycle, researchers can explore a vast chemical space more efficiently and accelerate the discovery of new drug candidates based on the this compound scaffold.

Development of Highly Selective and Potent Analogues for Defined Biological Targets

Building upon a deeper mechanistic understanding and aided by computational design, the development of highly selective and potent analogs of this compound for specific biological targets is a key future direction. Structure-activity relationship (SAR) studies are fundamental to this process, systematically exploring how modifications to different parts of the molecule affect its biological activity. nih.govnih.gov

For example, research on aminopiperidine-based inhibitors of bacterial topoisomerases has shown that substitutions on the piperidine ring and the side chain can significantly impact potency and spectrum of activity. nih.govoregonstate.edu Similarly, studies on aminopiperidine derivatives as antifungal agents have identified key structural features that contribute to their efficacy against various fungal strains. mdpi.com

Future research will likely focus on fine-tuning the structure of this compound to optimize its interaction with specific targets, such as bacterial DNA gyrase or fungal ergosterol (B1671047) biosynthesis enzymes, while minimizing off-target effects. mdpi.comnih.gov This could involve the synthesis and evaluation of a diverse library of analogs with systematic variations in stereochemistry, substituent groups, and linker lengths.

Utilization of this compound as a Chemical Biology Probe for Uncharted Biological Pathways

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable chemical biology probes to explore and understand complex biological processes. nih.gov By designing analogs with specific properties, such as fluorescent tags or photo-crosslinking groups, researchers can track the distribution of the molecule within cells, identify its binding partners, and elucidate its mechanism of action on a systems level. nih.gov

Target identification is a critical aspect of this research, and various methods can be employed, including affinity-based pull-down assays and label-free approaches. nih.gov Once the molecular targets are identified, these probes can be used to investigate the downstream effects of target engagement and uncover novel signaling pathways or cellular functions. This approach has the potential to reveal new therapeutic opportunities and expand our fundamental understanding of biology.

Q & A

Advanced Research Question

- Oxidation : The hydroxyl group is oxidized to a ketone using Jones reagent (CrO/HSO), forming 1-(4-aminopiperidin-1-yl)butan-2-one .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the amine to a secondary alcohol in acidic media .

Mechanistic studies using isotopic labeling (e.g., O) track oxygen migration during redox steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.